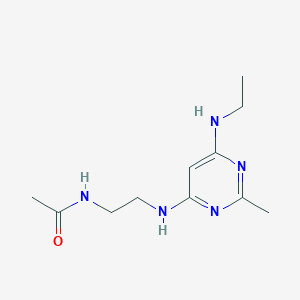

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-4-12-10-7-11(16-8(2)15-10)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYYODCJZIAXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethylamine and 2-methyl-4-chloropyrimidine under basic conditions.

Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution, where ethylamine reacts with the 6-position of the pyrimidine ring.

Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide has shown promise in various therapeutic areas, particularly in oncology and neurology. Its structural similarity to other pyrimidine derivatives suggests potential as an enzyme inhibitor, especially targeting kinases involved in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing selective cytotoxicity. The presence of specific substituents can enhance activity against tumors by disrupting critical cellular processes.

Case Study:

A study evaluated the effects of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide on human cancer cell lines. Results indicated a notable reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic applications .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant. The ethylamino and fluorobenzamide groups may contribute to enhanced binding affinity for specific biological targets, such as kinases or enzymes involved in metabolic pathways.

Table: Summary of Biological Activities

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide remains under investigation. However, preliminary studies suggest that its bioavailability and half-life may be influenced by its structural characteristics.

Mecanismo De Acción

The mechanism of action of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparación Con Compuestos Similares

Pyrimidine-Based Derivatives with Thio/Sulfanyl Substituents

- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (): Structural Difference: Replaces the amino group at position 4 with a thio (-S-) group. Impact: Sulfur increases lipophilicity and may alter metabolic stability (e.g., susceptibility to oxidation) compared to the target compound. Synthesis involves sodium methylate and chloroacetamides, suggesting higher reactivity .

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Structural Difference: Sulfanyl group at pyrimidine position 2; acetamide linked to a methylpyridine.

Quinoline and Heterocyclic Acetamides

- N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide (): Structural Difference: Larger quinoline core with cyano, tetrahydrofuran-oxy, and pyrrolidine substituents. Impact: Increased molecular complexity (MW > 500 g/mol) likely reduces membrane permeability but enhances target specificity for kinase inhibition .

Piperazine and Pyridine-Modified Analogs

- N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (): Structural Difference: Piperazine and pyridine substituents; phenoxy linker. Impact: Piperazine improves water solubility (basic nitrogen), while the isopropyl group enhances lipophilicity. This balance may improve bioavailability compared to the target compound’s ethylamino group .

Trifluoroacetamide Derivatives

- N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide (): Structural Difference: Trifluoro substitution on the acetamide. Impact: The electron-withdrawing -CF₃ group increases metabolic stability (resistance to esterase cleavage) but reduces solubility due to lowered polarity .

Extended Acetamide Linkers

- N-(2-{[6-(Ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-(pyrimidin-2-yloxy)acetamide (BG16103) (): Structural Difference: Additional pyrimidin-2-yloxy group on the acetamide.

Comparative Data Table

*Estimated based on structural analogs.

Actividad Biológica

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide, also known by its CAS number 1207031-43-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C₁₈H₂₅N₅O₂

Molecular Weight: 343.4 g/mol

Structure: The compound features a pyrimidine ring, an ethylamino group, and an acetamide functional group, which contribute to its biological properties.

Biological Activity

The biological activity of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide has been evaluated in various contexts:

- Anticancer Activity:

- Antimicrobial Properties:

- Enzyme Inhibition:

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituents on the Pyrimidine Ring: Variations in the ethylamino group can significantly alter the compound's interaction with biological targets.

- Acetamide Group: Modifications here can enhance solubility and bioavailability, impacting therapeutic outcomes.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of similar pyrimidine derivatives, researchers found that modifications to the ethylamino group enhanced cytotoxicity against human cancer cell lines, suggesting that N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide may possess similar or improved efficacy .

Case Study 2: Antimicrobial Activity

A comparative analysis of pyrazole derivatives demonstrated that certain structural features led to higher antimicrobial activity against MRSA and other resistant strains. This finding supports further exploration of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide as a potential antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-N-(substituted)acetamide derivatives with 6-(ethylamino)-2-methylpyrimidin-4-amine under reflux in ethanol or DMF (60–80°C, 12–24 hours) is a common approach. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR (δ 1.2–1.4 ppm for ethyl CH, δ 2.3–2.5 ppm for pyrimidine CH) and LC-MS (m/z ≈ 293 [M+H]) are critical . Yield optimization may involve adjusting stoichiometry (1:1.2 molar ratio of amine to chloroacetamide) or using catalysts like KCO .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer : Solubility profiling should include polar (e.g., DMSO, PBS) and nonpolar solvents (e.g., ethanol, acetonitrile) using UV-Vis spectroscopy (λ max ~260–280 nm for pyrimidine absorption). Stability under physiological conditions (pH 7.4, 37°C) can be assessed via HPLC over 24–72 hours, monitoring degradation peaks. For aqueous instability, lyophilization with cryoprotectants (e.g., trehalose) is recommended .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (expected [M+H] ~293.18). - and -NMR should resolve key features:

- Ethylamino group: -NMR triplet at δ 1.1–1.3 ppm (CHCH) and quartet at δ 3.3–3.5 ppm (NHCH).

- Pyrimidine ring: -NMR signals at δ 160–165 ppm for C=N and C-NH groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the ethylamino and acetamide moieties in biological activity?

- Methodological Answer : Synthesize analogs with (a) ethylamino replaced by methylamino/propylamino and (b) acetamide replaced by sulfonamide/carbamate. Test against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, replacing ethylamino with cyclopropylamino may enhance metabolic stability (logP reduction by ~0.5 units), as seen in related pyrimidine derivatives .

Q. What computational strategies are effective for predicting binding modes of this compound to ATP-binding pockets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., CDK6, PDB: 1XO2). Prioritize poses with hydrogen bonds between the pyrimidine N1 and kinase hinge region (e.g., Glu99/CDK6). MD simulations (AMBER or GROMACS) over 100 ns can assess stability of binding conformations .

Q. How can contradictory bioactivity data (e.g., IC variability across assays) be resolved?

- Methodological Answer : Re-evaluate assay conditions:

- Enzyme assays : Confirm substrate concentration (e.g., ATP at Km ≈ 100 µM for kinases) and buffer ionic strength (e.g., 150 mM NaCl).

- Cell-based assays : Control for efflux pump activity (use verapamil in cytotoxicity assays). Normalize data to reference inhibitors (e.g., staurosporine for kinases) .

Data Contradictions and Validation

Q. How to address discrepancies in reported logP values for this compound?

- Methodological Answer : Experimental logP (shake-flask method, octanol/water) should be compared to computational predictions (e.g., SwissADME, XLogP3). Discrepancies >1 unit may indicate ionization (pKa ~7.2 for pyrimidine NH) or aggregation. Validate via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and correlate retention time with logP .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.